2-Ethyl-4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-nitrobenzoic acid is an organic compound belonging to the class of nitrobenzoic acids It is characterized by the presence of an ethyl group at the second position and a nitro group at the fourth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethyl-4-nitrobenzoic acid can be synthesized through a multi-step process. One common method involves the nitration of 2-ethylbenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Esterification: Alcohols, sulfuric acid or other acid catalysts.
Major Products Formed:
Reduction: 2-Ethyl-4-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Esterification: Ethyl 2-ethyl-4-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of proteins and enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including local anesthetics.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-ethyl-4-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. The pathways involved in these reactions are influenced by the nature of the reducing agent and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-Nitrobenzoic acid: Lacks the ethyl group, making it less hydrophobic.
4-Nitrobenzoic acid: Lacks the ethyl group, affecting its reactivity and solubility.
2-Ethylbenzoic acid: Lacks the nitro group, resulting in different chemical properties.
Uniqueness: 2-Ethyl-4-nitrobenzoic acid is unique due to the presence of both an ethyl and a nitro group on the benzene ring. This combination of substituents influences its chemical reactivity, making it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H9NO4 |
---|---|
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
2-ethyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-2-6-5-7(10(13)14)3-4-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
SNADQOSPCWXDST-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.